Researchers may use alcuronium chloride to study how muscles receive signals from nerves. By blocking these signals, researchers can learn more about the mechanisms involved in neuromuscular transmission. Source: [Introduction to Autonomic Pharmacology: ]
Alcuronium chloride may be used in animal studies to create specific physiological conditions. For example, researchers might use it to induce muscle paralysis in animals for certain experiments. Source: [Animal models in cardiovascular research: ]
Alcuronium chloride, also known as Alloferin or N,N'-diallyl-bis-nortoxiferine, is a semi-synthetic neuromuscular blocking agent derived from C-toxiferine I, an alkaloid obtained from the plant Strychnos toxifera. This compound is primarily utilized in clinical settings for its ability to induce skeletal muscle relaxation, making it particularly valuable during surgical procedures that require muscle paralysis. Alcuronium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction, effectively blocking the action of acetylcholine and preventing muscle contraction .
Alcuronium chloride acts as a competitive antagonist at the neuromuscular junction. It binds to the acetylcholine receptor, preventing the binding of acetylcholine, the neurotransmitter responsible for muscle contraction []. This leads to skeletal muscle relaxation, a crucial effect in surgical procedures and mechanical ventilation.
Alcuronium chloride is a highly toxic compound.
The primary biological activity of alcuronium chloride is its role as a neuromuscular blocker. Its mechanism includes:
Alcuronium chloride is primarily used in medical settings for:
Interaction studies have highlighted several important aspects regarding alcuronium chloride:
Alcuronium chloride shares similarities with several other neuromuscular blocking agents. Here are some comparable compounds:
Compound Name | Mechanism of Action | Duration of Action | Unique Features |
---|---|---|---|
Tubocurarine | Competitive antagonist at nicotinic receptors | Intermediate (30-60 min) | First neuromuscular blocker used clinically |
Pancuronium | Competitive antagonist at nicotinic receptors | Long (60-90 min) | Has vagolytic effects; increases heart rate |
Vecuronium | Competitive antagonist at nicotinic receptors | Intermediate (30-60 min) | Less cardiovascular side effects |
Rocuronium | Competitive antagonist at nicotinic receptors | Short (30-40 min) | Rapid onset; often used for rapid sequence intubation |
Alcuronium chloride is unique due to its rapid onset and shorter duration of action compared to its parent compound C-toxiferine I. It exhibits a potency approximately 1.5 times greater than tubocurarine while producing minimal histamine release, making it a preferable choice in certain surgical contexts where rapid recovery from neuromuscular blockade is desired . Additionally, its specific interactions with cardiac muscarinic receptors set it apart from other neuromuscular blockers.
Flammable;Acute Toxic